![molecular formula C13H12N6 B5610716 2-butenal 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5610716.png)
2-butenal 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone
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Description
2-butenal 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is a compound derived from the reactions involving hydrazino-1,2,4-triazino[5,6-b]indole with various reagents. The compound and its derivatives are of interest in the field of organic chemistry and medicinal chemistry due to their potential applications and unique structural features.
Synthesis Analysis
- A. Mousaad et al. (1992) detailed the preparation of hydrazones by reacting 3-hydrazino-5H-1,2,4-triazino[5,6-b]indole with monosaccharides and studied their cyclodehydrogenation (Mousaad, Hamid, Nemr, & Ashry, 1992).
- M. Shaban et al. (2000) described the condensation of aldoses with 5-ethyl-3-hydrazino-1,2,4-triazino[5,6-b]indole to create corresponding hydrazones and their acetylated derivatives (Shaban, Taha, & Morgaan, 2000).
Molecular Structure Analysis
- K. Joshi et al. (1989) synthesized novel tetracyclic ring systems involving the cyclization of hydrazones derived from 3-hydrazino-5H-1,2,4-triazino[5,6-b]indoles, elucidating the molecular structures through various analytical techniques (Joshi, Dandia, & Baweja, 1989).
Mechanism of Action
properties
IUPAC Name |
N-[(E)-[(E)-but-2-enylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6/c1-2-3-8-14-18-13-16-12-11(17-19-13)9-6-4-5-7-10(9)15-12/h2-8H,1H3,(H2,15,16,18,19)/b3-2+,14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXRCDOZASKEMV-SLCPPWGYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=NNC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=N/NC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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